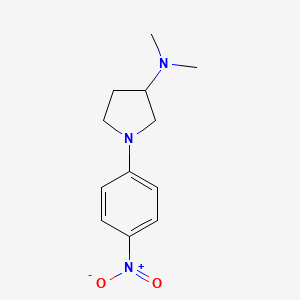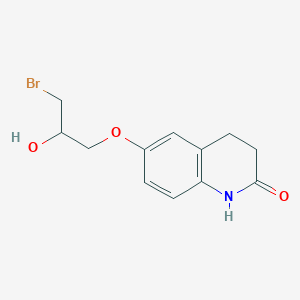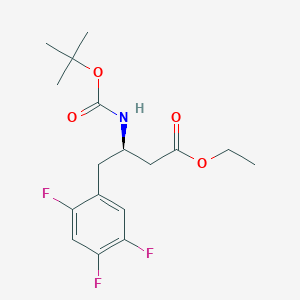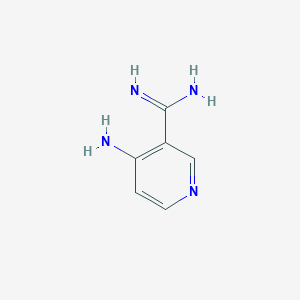
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine: is an organic compound that features a pyrrolidine ring substituted with a nitrophenyl group and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl group followed by its attachment to the pyrrolidine ring.
Attachment of the Dimethylamine Group: This can be done through nucleophilic substitution reactions where a dimethylamine group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, often using continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the dimethylamine group can enhance solubility and bioavailability. The pyrrolidine ring provides structural stability and rigidity, allowing for specific interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(4-Nitrophenyl)-pyrrolidin-2-yl]dimethylamine
- [1-(4-Nitrophenyl)-pyrrolidin-4-yl]dimethylamine
- [1-(4-Nitrophenyl)-piperidin-3-yl]dimethylamine
Uniqueness
- Structural Features : The specific positioning of the nitrophenyl and dimethylamine groups on the pyrrolidine ring provides unique chemical properties.
- Reactivity : The compound’s reactivity profile is distinct due to the combination of functional groups.
- Applications : Its potential applications in various fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17N3O2/c1-13(2)12-7-8-14(9-12)10-3-5-11(6-4-10)15(16)17/h3-6,12H,7-9H2,1-2H3 |
Clé InChI |
IFIBQQCVEIPSNA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-(Dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B8644999.png)




![3-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B8645044.png)



